4-Cyclopropylbenzenesulfonamide
Overview
Description
4-Cyclopropylbenzenesulfonamide is an organic compound characterized by a cyclopropyl group attached to a benzenesulfonamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl group imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Mechanism of Action
Target of Action
4-Cyclopropylbenzenesulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids, such as DNA or RNA .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This inhibition disrupts the synthesis of nucleic acids, which are essential for bacterial growth and replication .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects major metabolic pathways. Folic acid is required for the synthesis of nucleic acids, which are crucial components of DNA and RNA . By inhibiting folic acid synthesis, this compound disrupts nucleic acid synthesis, thereby inhibiting bacterial growth and replication .
Pharmacokinetics
They are known to be used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication. By competitively inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for the synthesis of nucleic acids . This disruption in nucleic acid synthesis inhibits the growth and replication of bacteria, making this compound an effective antibacterial agent .
Action Environment
The action, efficacy, and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylbenzenesulfonamide typically involves the reaction of cyclopropylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Cyclopropylamine+Benzenesulfonyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-cyclopropylbenzenesulfonic acid.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-Cyclopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 4-Amino-N-cyclopropylbenzenesulfonamide
- 4-Nitrophenylsulfonamide
- 4-Thiazolone-benzenesulfonamide derivatives
Comparison: 4-Cyclopropylbenzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other benzenesulfonamide derivatives, it exhibits higher stability and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyclopropylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLGLFTKQDBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598784 | |
Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167403-81-8 | |
Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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